molecular formula C18H15Br2NO3S B15038482 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-bromobenzoate

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 4-bromobenzoate

Cat. No.: B15038482
M. Wt: 485.2 g/mol
InChI Key: RNZZRFPPLGEWFW-UHFFFAOYSA-N
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Description

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound used in various scientific research applications. It is known for its unique chemical structure, which includes bromine atoms, a morpholine ring, and a carbothioyl group. This compound is often utilized in the synthesis of other chemical entities and in various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 4-bromo-2-(morpholine-4-carbothioyl)phenol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE
  • 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H15Br2NO3S

Molecular Weight

485.2 g/mol

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C18H15Br2NO3S/c19-13-3-1-12(2-4-13)18(22)24-16-6-5-14(20)11-15(16)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2

InChI Key

RNZZRFPPLGEWFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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